molecular formula C15H12Br3N3O3 B11978146 N-[2,2,2-tribromo-1-(3-nitroanilino)ethyl]benzamide

N-[2,2,2-tribromo-1-(3-nitroanilino)ethyl]benzamide

Cat. No.: B11978146
M. Wt: 522.0 g/mol
InChI Key: PWBSPRIHFRWQGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-tribromo-1-(3-nitroanilino)ethyl]benzamide typically involves the reaction of 3-nitroaniline with 2,2,2-tribromoethanol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive intermediates involved .

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-tribromo-1-(3-nitroanilino)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2,2,2-tribromo-1-(3-nitroanilino)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,2,2-tribromo-1-(3-nitroanilino)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tribromoethyl group can also participate in covalent bonding with nucleophilic sites in proteins or DNA, potentially leading to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2,2-tribromo-1-(3-nitroanilino)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group in the 3-position, as opposed to the 4-position in similar compounds, can lead to different reactivity and biological activity .

Properties

Molecular Formula

C15H12Br3N3O3

Molecular Weight

522.0 g/mol

IUPAC Name

N-[2,2,2-tribromo-1-(3-nitroanilino)ethyl]benzamide

InChI

InChI=1S/C15H12Br3N3O3/c16-15(17,18)14(20-13(22)10-5-2-1-3-6-10)19-11-7-4-8-12(9-11)21(23)24/h1-9,14,19H,(H,20,22)

InChI Key

PWBSPRIHFRWQGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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